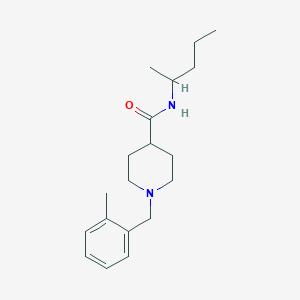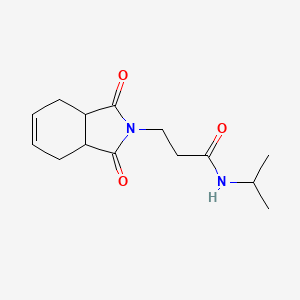
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide, also known as AB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first identified in 2012 as a designer drug and has since been classified as a Schedule I controlled substance in the United States. Despite its legal status, AB-PINACA has been found in various illicit products, including herbal blends and e-cigarettes.
Mécanisme D'action
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide acts as a CB1 receptor agonist, which means it binds to and activates the receptor. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been found to have a higher affinity for the CB1 receptor than THC, the main psychoactive component of cannabis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide are similar to those of THC, including euphoria, relaxation, altered perception, and increased appetite. However, 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been found to be more potent and longer-lasting than THC, which can lead to more severe adverse effects such as anxiety, paranoia, and hallucinations. 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has also been associated with cardiovascular and respiratory effects, including increased heart rate and blood pressure, and bronchodilation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, its legal status as a controlled substance can make it difficult to obtain for research purposes, and its potential for adverse effects can pose ethical concerns.
Orientations Futures
Future research on 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide could focus on its potential as a therapeutic agent for conditions such as pain, anxiety, and inflammation. It could also investigate the long-term effects of synthetic cannabinoids on the brain and behavior, including their potential for addiction and withdrawal symptoms. Additionally, studies could explore the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol. Finally, research could focus on developing safer and more effective synthetic cannabinoids for medical and research purposes.
Conclusion
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Its high potency and selectivity for the CB1 receptor make it a valuable research tool for studying the endocannabinoid system and its interactions with synthetic cannabinoids. However, its potential for adverse effects and legal status as a controlled substance pose challenges for research and ethical considerations. Future research on 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide could focus on its potential as a therapeutic agent and the long-term effects of synthetic cannabinoids on the brain and behavior.
Méthodes De Synthèse
The synthesis of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide involves the reaction of 1-(2-methylbenzyl)-piperidin-4-amine with 1-methylbutyl isocyanate in the presence of a catalyst. The resulting product is a white powder that is soluble in organic solvents. The purity and potency of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide can be increased through purification techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been used as a research tool to study the endocannabinoid system and its interactions with synthetic cannabinoids. It has been found to have high affinity and selectivity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has also been used to investigate the pharmacological effects of synthetic cannabinoids on the brain, including their potential for addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-4-7-16(3)20-19(22)17-10-12-21(13-11-17)14-18-9-6-5-8-15(18)2/h5-6,8-9,16-17H,4,7,10-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLAFHUKUSMRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-N-(pentan-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060501.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide](/img/structure/B6060508.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)



![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)